Cas no 841275-78-3 (1-Acetyl-2-methyl-5-indolinesulfonoyl chloride)

1-Acetyl-2-methyl-5-indolinesulfonoyl chloride is a specialized sulfonoyl chloride derivative used primarily as an intermediate in organic synthesis, particularly in the preparation of sulfonamide compounds. Its key advantages include high reactivity due to the sulfonoyl chloride functional group, enabling efficient nucleophilic substitution reactions. The acetyl and methyl substituents on the indoline core enhance stability and selectivity in synthetic applications. This compound is valuable in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. Its well-defined structure ensures consistent performance in multi-step synthetic routes.
1-Acetyl-2-methyl-5-indolinesulfonoyl chloride structure
841275-78-3 structure
Product Name:1-Acetyl-2-methyl-5-indolinesulfonoyl chloride
CAS No:841275-78-3
MF:C11H12ClNO3S
MW:273.735880851746
MDL:MFCD07841689
CID:1070146
PubChem ID:16227034
Update Time:2025-11-02

1-Acetyl-2-methyl-5-indolinesulfonoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride
    • 1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl chloride
    • 1-ACETYL-2-METHYLINDOLINE-5-SULFONYL CHLORIDE
    • 1-Acetyl-2-methylindoline-5-sulphonyl chloride
    • 5-Chlorsulfonyl-1-acetyl-2-methylindolin
    • acetylmethylindolinesulfonoylchloride
    • CB-0863
    • 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-su lfonyl chloride
    • 1-acetyl-2-methylindoline-5-sulfonyl chloride, AldrichCPR
    • MFCD07841689
    • 841275-78-3
    • SB64244
    • AKOS000111408
    • 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
    • 1-acetyl-2-methylindoline-5-sulfonylchloride
    • DTXSID60585363
    • BB 0238530
    • Z164670584
    • CS-0211552
    • SCHEMBL16135812
    • EN300-23643
    • J-504158
    • AKOS016045972
    • G29250
    • 1-Acetyl-2-methyl-indoline-5-sulfonyl chloride
    • DB-111188
    • MDL: MFCD07841689
    • Inchi: 1S/C11H12ClNO3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3
    • InChI Key: VMIKNPLJAZXOOM-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C=1)CC(C)N2C(C)=O)(=O)=O

Computed Properties

  • Exact Mass: 273.02300
  • Monoisotopic Mass: 273.0226421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • Melting Point: 143-145
  • PSA: 62.83000
  • LogP: 3.05740

1-Acetyl-2-methyl-5-indolinesulfonoyl chloride Security Information

1-Acetyl-2-methyl-5-indolinesulfonoyl chloride Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Acetyl-2-methyl-5-indolinesulfonoyl chloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:841275-78-3)1-Acetyl-2-methyl-5-indolinesulfonoyl chloride
Order Number:A1180550
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:44
Price ($):367.0
Email:sales@amadischem.com

Additional information on 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride

Comprehensive Guide to 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride (CAS No. 841275-78-3): Properties, Applications, and Market Insights

1-Acetyl-2-methyl-5-indolinesulfonoyl chloride (CAS No. 841275-78-3) is a specialized sulfonoyl chloride derivative with significant applications in pharmaceutical and organic synthesis. This compound belongs to the indoline family, known for its versatile reactivity and role in constructing complex molecular architectures. Researchers and industry professionals frequently search for 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride suppliers, synthesis methods, and applications in drug discovery, making it a topic of growing interest in 2024.

The molecular structure of 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride features an acetyl group at the 1-position and a methyl group at the 2-position of the indoline core, with a highly reactive sulfonoyl chloride moiety at the 5-position. This unique combination enables its use as a key intermediate in the synthesis of sulfonamide-based compounds, which are widely explored in modern medicinal chemistry. Recent trends in AI-assisted drug design have increased demand for such building blocks, as they facilitate rapid prototyping of potential drug candidates.

In pharmaceutical research, 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride serves as a crucial precursor for developing targeted therapies. Its sulfonoyl chloride group readily reacts with amines to form sulfonamides, a class of compounds showing promise in enzyme inhibition and receptor modulation. With the rising focus on personalized medicine and small molecule therapeutics, this compound has gained attention from researchers working on cancer treatment and neurological disorders. The indoline scaffold itself is recognized for its potential in CNS-active compounds, aligning with current interests in neurodegenerative disease research.

The synthesis of 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride typically involves chlorosulfonation of appropriately substituted indoline derivatives, followed by protection of sensitive functional groups. Process optimization for this compound has become a hot topic in green chemistry forums, as researchers seek more sustainable synthetic routes with higher atom economy. Recent publications have explored catalytic methods and flow chemistry approaches to improve the efficiency of producing such specialty chemicals.

From a commercial perspective, the global market for 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride reflects the growing demand for pharmaceutical intermediates. Suppliers are increasingly offering this compound with detailed analytical certificates and GMP-grade options to meet stringent industry requirements. The compound's stability profile and storage conditions are frequently discussed topics among procurement specialists, especially those working in contract research organizations (CROs) and drug development companies.

Quality control of 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride typically involves advanced analytical techniques such as HPLC purity analysis, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the rigorous standards required for medicinal chemistry applications. The emergence of quality-by-design (QbD) principles in chemical manufacturing has further emphasized the importance of comprehensive characterization data for such intermediates.

In academic circles, 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride has become a subject of interest for methodology development in organic synthesis. Recent publications have demonstrated its utility in constructing heterocyclic systems and multi-component reactions, particularly in the context of diversity-oriented synthesis. These applications align well with current research trends focusing on molecular complexity generation and scaffold hopping strategies in drug discovery.

The safety profile of 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride requires careful handling due to the reactive sulfonoyl chloride functionality. Standard operating procedures emphasize the use of appropriate personal protective equipment (PPE) and controlled environments when working with this compound. These precautions are particularly important in high-throughput screening laboratories where automated systems are increasingly employed for compound library synthesis.

Looking forward, the applications of 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride are expected to expand alongside advances in bioconjugation techniques and proteolysis targeting chimera (PROTAC) development. Its structural features make it a valuable tool for chemical biology studies and target identification efforts. As the pharmaceutical industry continues to prioritize novel drug modalities, the demand for such specialized chemical building blocks is projected to grow steadily in the coming years.

For researchers seeking detailed technical information about 1-Acetyl-2-methyl-5-indolinesulfonoyl chloride (CAS No. 841275-78-3), comprehensive resources are available through scientific databases and chemical supplier catalogs. The compound's unique properties continue to make it a subject of active investigation in both academic and industrial settings, particularly in the context of innovative therapeutic development and cutting-edge synthetic methodology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:841275-78-3)1-Acetyl-2-methyl-5-indolinesulfonoyl chloride
A1180550
Purity:99%
Quantity:5g
Price ($):367.0
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